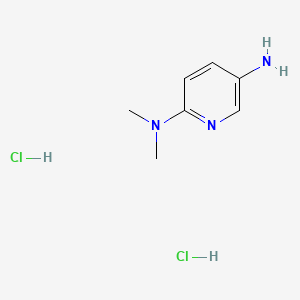

N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-N,2-N-dimethylpyridine-2,5-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-10(2)7-4-3-6(8)5-9-7;;/h3-5H,8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOPYIJWLYLCAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949679 | |

| Record name | N~2~,N~2~-Dimethylpyridine-2,5-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26878-31-9 | |

| Record name | N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026878319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~,N~2~-Dimethylpyridine-2,5-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2,N2-dimethylpyridine-2,5-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reduction of 2-(Dimethylamino)-5-nitropyridine

The most direct route involves hydrogenating 2-(dimethylamino)-5-nitropyridine using catalysts such as Raney nickel or palladium on carbon (Pd/C) .

Reaction Conditions

- Catalyst : Raney nickel (10–20% w/w) or 10% Pd/C.

- Solvent : Methanol or ethanol.

- Temperature : 50–70°C under hydrogen pressure (1–3 atm).

- Time : 12–24 hours for complete conversion.

Workup and Purification

Post-hydrogenation, the mixture is filtered through Celite to remove catalysts, and the filtrate is concentrated under reduced pressure. The crude product is purified via silica gel chromatography using 6% methanolic ammonia in dichloromethane, yielding N2,N2-dimethylpyridine-2,5-diamine with 70–75% efficiency. The dihydrochloride salt is subsequently formed by treating the free base with concentrated HCl in anhydrous ethanol, followed by recrystallization.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield (free base) | 74% | |

| Purity (HPLC) | >95% | |

| Reaction Scale | Up to 100 g demonstrated |

Nucleophilic Substitution Followed by Reduction

Substitution of 2-Chloro-5-nitropyridine

This two-step method begins with displacing chlorine in 2-chloro-5-nitropyridine using dimethylamine, followed by nitro group reduction.

Step 1: Dimethylamination

- Reagents : Excess dimethylamine (2–3 eq), potassium carbonate (1.5 eq).

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 80°C for 4–6 hours.

- Product : 2-(Dimethylamino)-5-nitropyridine (85–90% yield).

Step 2: Nitro Reduction

- Catalyst : 10% Pd/C under hydrogen (1 atm).

- Solvent : Methanol or ethanol at 25–30°C for 12–18 hours.

- Workup : Filtration, solvent evaporation, and recrystallization from ethanol/water.

Salt Formation

The diamine is dissolved in ethanol, treated with two equivalents of HCl gas, and stirred at 0°C to precipitate the dihydrochloride salt (yield: 80–85%).

Comparative Analysis

| Parameter | Hydrogenation Route | Substitution Route |

|---|---|---|

| Total Yield | 70–75% | 65–70% |

| Catalyst Cost | Moderate | High (Pd/C) |

| Scalability | Industrial | Lab-scale |

Reductive Amination of Pyridine Derivatives

Amination of 2-Amino-5-nitropyridine

Although less common, reductive amination offers an alternative pathway. 2-Amino-5-nitropyridine reacts with formaldehyde and dimethylamine under hydrogenation conditions.

Reaction Protocol

- Reagents : Formaldehyde (1.2 eq), dimethylamine hydrochloride (1.5 eq).

- Catalyst : Pt/C or Pd/C in methanol at 50°C under 3 atm H₂.

- Yield : 60–65% after column purification.

Limitations

- Requires strict control of stoichiometry to avoid over-methylation.

- Lower yields compared to catalytic hydrogenation.

Salt Formation and Crystallization

Dihydrochloride Preparation

The free base (N2,N2-dimethylpyridine-2,5-diamine) is treated with excess hydrochloric acid (2.2 eq) in ethanol. The mixture is stirred at 0°C for 2 hours, yielding a white precipitate. Recrystallization from ethanol/ether (1:3) enhances purity to >99%.

Critical Parameters

- Acid Addition Rate : Slow addition prevents local over-acidification.

- Temperature Control : ≤5°C to avoid decomposition.

Industrial-Scale Production Considerations

Optimization for Cost and Efficiency

- Catalyst Recycling : Raney nickel can be reused up to five times without significant activity loss.

- Solvent Recovery : Methanol and ethanol are distilled and recycled, reducing waste.

- Quality Control : In-process HPLC monitoring ensures consistent purity (>98%).

Case Study

A pilot plant synthesis using 2-(dimethylamino)-5-nitropyridine achieved a throughput of 50 kg/month with 72% overall yield and 99.2% purity.

Challenges and Mitigation Strategies

Common Impurities

Degradation Pathways

- Hydrolysis : The dihydrochloride may hydrolyze to 2,5-diaminopyridine under acidic conditions. Stabilized by storage at 2–8°C in amber vials.

Analyse Chemischer Reaktionen

Types of Reactions

N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride has the molecular formula and a molecular weight of 210.10 g/mol. Its structure features two methyl groups attached to the nitrogen atoms of the pyridine ring, contributing to its solubility in water and organic solvents. This unique configuration enhances its reactivity and interaction with biological targets.

Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating diverse chemical entities .

-

Reactions :

- Oxidation : Can yield N-oxides using oxidizing agents like hydrogen peroxide.

- Reduction : Can produce amines using reducing agents such as lithium aluminum hydride.

- Substitution : Participates in nucleophilic substitution reactions depending on the functional groups involved.

Biology

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes linked to cancer cell proliferation, suggesting potential therapeutic applications in oncology.

- Antimicrobial Activity : Studies have demonstrated its efficacy against various pathogens, particularly Gram-positive bacteria, highlighting its potential in developing new antimicrobial agents .

- Receptor Interaction : The compound modulates receptor activity, which could influence neurotransmission and other physiological processes. This property is significant for exploring therapeutic applications in neuropharmacology.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Two methyl groups at nitrogen | Enzyme inhibitor; antimicrobial |

| N2-Methylpyridine-2,5-diamine | One methyl group | Limited biological activity |

| 2,5-Diaminopyridine | Lacks methyl groups | Primarily used in genetic studies |

| N,N-Diethylpyridine-2,5-diamine | Ethyl groups instead of methyl | Altered solubility; reduced activity |

This table illustrates how the unique structure of this compound enhances its biological activity compared to related compounds.

Case Study 1: Anticancer Potential

A study explored the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent. Further investigation into its mechanism of action is warranted to understand potential side effects and therapeutic windows.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed notable antibacterial activity against Gram-positive bacteria, suggesting its application in treating bacterial infections .

Wirkmechanismus

The mechanism of action of N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity

- IUPAC Name : N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride

- Synonyms: 5-Amino-2-dimethylaminopyridine dihydrochloride

- CAS Number : 26878-31-9

- Molecular Formula : C₇H₁₃Cl₂N₃

- Molecular Weight : 210.10 g/mol

- Structure : A pyridine ring substituted with two amine groups at positions 2 and 5, where the N2 amine is dimethylated, and the compound is stabilized as a dihydrochloride salt.

Applications

Primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its purity is typically ≥97% (HPLC), with moisture content ≤0.5% .

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in alkyl substituents or pyridine ring substitutions. Key differences in molecular properties, applications, and safety are summarized below:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Ring Substitutions: Additional methyl groups (e.g., 4-methyl in the trimethyl variant) enhance hydrophobicity, which may influence binding affinity in drug-target interactions .

Physicochemical Properties :

- The trimethyl variant (MW = 224.13 g/mol) has a higher molecular weight than the parent compound due to the added methyl group, which could affect pharmacokinetic properties .

- LogP values (e.g., 0.476 for the base amine of the parent compound) suggest moderate hydrophilicity, but dihydrochloride salt formation improves aqueous solubility .

Analytical Methods :

- The parent compound and analogs can be analyzed via reverse-phase HPLC using columns like Newcrom R1, with mobile phases containing acetonitrile, water, and phosphoric acid . Ethyl or bulkier analogs may require adjusted solvent ratios for optimal separation.

Safety and Handling: Limited safety data are available for most analogs. The parent compound’s precautions (e.g., P261/P262) likely apply to structurally similar derivatives due to shared amine functionalities .

Biologische Aktivität

N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

This compound possesses the molecular formula and is characterized by two methyl groups on the nitrogen atoms of the pyridine ring and two amino groups at positions 2 and 5. This structure contributes to its solubility in water and various organic solvents, making it a versatile compound for research applications .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It can function as either an inhibitor or activator of various biochemical pathways, depending on the target molecules involved. Current research indicates that the compound influences multiple cellular processes through binding interactions that modulate enzyme activity and receptor signaling.

1. Enzyme Inhibition

This compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways. For instance, preliminary studies suggest that it may inhibit enzymes linked to cancer cell proliferation, thereby presenting a potential avenue for cancer therapy .

2. Antimicrobial Activity

Research has demonstrated that derivatives of N2,N2-Dimethylpyridine-2,5-diamine exhibit antimicrobial properties against various pathogens. This suggests its potential use in developing new antimicrobial agents .

3. Interaction with Receptors

The compound also shows promise in modulating receptor activity, which could influence neurotransmission and other physiological processes. Understanding these interactions is crucial for exploring therapeutic applications in neuropharmacology .

Case Study 1: Anticancer Potential

A recent study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent. The study highlighted the need for further investigation into its mechanism of action and potential side effects .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This opens up possibilities for its application in treating bacterial infections.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Two methyl groups at nitrogen | Inhibitor of enzymes; antimicrobial |

| N2-Methylpyridine-2,5-diamine | One methyl group | Limited biological activity |

| 2,5-Diaminopyridine | Lacks methyl groups | Primarily used in genetic studies |

| N,N-Diethylpyridine-2,5-diamine | Ethyl groups instead of methyl | Altered solubility; reduced activity |

This comparative analysis illustrates how this compound's unique structure enhances its biological activity compared to related compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves reductive amination or nucleophilic substitution. For example, similar dihydrochloride compounds are synthesized via acid-catalyzed deprotection (e.g., using TFA in DCM) followed by neutralization with NaHCO₃ to isolate the free base, which is then converted to the dihydrochloride salt . Thermal cyclization at 200–210°C has been employed for analogous pyridine derivatives to improve purity . Reaction parameters like temperature, solvent (e.g., DCM vs. aqueous systems), and stoichiometry of HCl addition significantly impact yield and salt stability .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

- Methodological Answer :

- HPLC : Quantify purity using reverse-phase chromatography with UV detection at 254 nm, as described for structurally related diaminopyridines .

- NMR : ¹H and ¹³C NMR (D₂O or DMSO-d₆) to confirm substitution patterns (e.g., dimethyl groups at N2 and amine positions at C2/C5) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₂N₃·2HCl) and rule out byproducts .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as uncharacterized toxicity is noted for related dihydrochlorides .

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors, adhering to GHS/CLP regulations (P261/P262) .

- Storage : Store in airtight, light-resistant containers at 2–8°C to mitigate hygroscopicity and degradation .

Advanced Research Questions

Q. How do solvent and counterion selection (HCl vs. 2HCl) affect the compound’s reactivity in catalytic applications?

- Methodological Answer : The dihydrochloride form enhances aqueous solubility, making it suitable for reactions in polar solvents (e.g., water or ethanol). In contrast, hydrochloride salts may exhibit lower solubility, influencing reaction kinetics. For example, CuPy₂Cl₂ catalysis in solvent-free conditions (as seen in benzimidazole synthesis) could be adapted by leveraging the dihydrochloride’s stability at elevated temperatures .

Q. What mechanistic insights explain discrepancies in reported synthetic yields for dihydrochloride derivatives?

- Methodological Answer : Yield variations may arise from:

- Acid Sensitivity : Over-acidification during HCl addition can protonate amine intermediates, reducing reactivity. pH-controlled neutralization (e.g., using NaHCO₃) mitigates this .

- Crystallization Conditions : Slow cooling vs. rapid precipitation affects crystal lattice integrity and salt stoichiometry. Recrystallization from ethanol/water (1:3) optimizes purity .

- Byproduct Formation : Side reactions (e.g., over-alkylation) are minimized by using excess dimethylamine in a stepwise protocol .

Q. Are there documented genotoxic risks associated with this compound, and how should they inform experimental design?

- Methodological Answer : While direct data are limited, structurally similar toluenediamines (e.g., 2,5-diaminotoluene) show genotoxicity in OECD SIDS assessments . Conduct Ames tests (using TA98/TA100 strains) and micronucleus assays in vitro before in vivo studies. Use closed systems for synthesis and waste disposal to reduce exposure .

Q. How does the dihydrochloride form compare to free base or sulfate salts in biological assays?

- Methodological Answer : Dihydrochloride salts generally exhibit:

- Enhanced Bioavailability : Higher solubility at physiological pH improves cellular uptake, as seen in LSD1 inhibitors like Bomedemstat dihydrochloride .

- Stability : Reduced oxidation compared to free bases, critical for long-term storage of stock solutions .

- Buffer Compatibility : Use phosphate-buffered saline (PBS) to avoid precipitation; sulfate salts may conflict with divalent cations (e.g., Ca²⁺/Mg²⁺) .

Q. What strategies resolve contradictions in thermal stability data for dihydrochloride salts?

- Methodological Answer : Discrepancies may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.